1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-10-11-4-2-3-9-8(7)11/h2-5H,1H3 |
InChI Key |
XOJYYEGGUDNEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2N=CC=CN2N=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Formation
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a cornerstone of its chemistry, with several established mechanistic pathways. The most prevalent methods involve the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds.
The formation of the pyrazolo[1,5-a]pyrimidine ring system is frequently achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. This reaction typically proceeds under acidic or basic conditions. The mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a bicyclic intermediate which then dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine system.
Another significant pathway involves a Michael-type conjugate addition. In this approach, the pyrazolic nitrogen of an aminopyrazole attacks a 1,3-biselectrophile, such as an enaminone or chalcone (B49325). This is followed by a cyclocondensation between the amino group and a formyl or keto group in the intermediate, leading to the final fused-ring product.
Three-component reactions also provide a direct route to the core structure. These one-pot syntheses can involve the reaction of a 3-aminopyrazole (B16455), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). The mechanism is thought to proceed through the formation of an imine intermediate, which is then attacked by the active methylene compound, followed by cyclization to yield the pyrazolo[1,5-a]pyrimidine core.
The progression of these reactions is governed by the formation and stability of key intermediates. In the condensation with β-dicarbonyls, a hemiaminal or enamine intermediate is formed after the initial nucleophilic attack, which is crucial for the subsequent intramolecular cyclization. In multicomponent reactions, imine intermediates are pivotal for bringing the three components together before the final ring-closing step.
In syntheses starting from acyclic precursors, such as those involving a [4 + 2] cycloaddition, a transient diene or a related reactive species is generated in situ, which then undergoes the pericyclic reaction to form the heterocyclic core. The regioselectivity of the final product is often determined by the stability of these intermediates and the reaction conditions, which can be tuned to favor the formation of a specific isomer.
Reactivity Profile of the Ethanone (B97240) Moiety at Position 3
The ethanone group at the C3 position of the pyrazolo[1,5-a]pyrimidine ring exhibits reactivity characteristic of a methyl ketone attached to an electron-withdrawing scaffold. The α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate.
This enolate is a key intermediate for various carbon-carbon bond-forming reactions. A prominent example is the Claisen-Schmidt condensation, where the 3-acetyl compound reacts with aromatic aldehydes in the presence of an acid or base catalyst to form the corresponding α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives serve as versatile synthetic intermediates for the preparation of other heterocyclic systems.
The carbonyl group of the ethanone moiety is also susceptible to nucleophilic attack. It can undergo reactions such as reduction to form the corresponding alcohol or reductive amination. The reactivity is comparable to other acetyl groups on similar heterocyclic systems, such as 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine, which readily participates in reactions with bisnucleophiles.
Nucleophilic and Electrophilic Reactivity of the Pyrazolo[1,5-a]pyrimidine System
The pyrazolo[1,5-a]pyrimidine system has distinct sites for both electrophilic and nucleophilic attack, a characteristic feature of many nitrogen-containing heterocycles.
Electrophilic Reactivity: The pyrazole moiety is generally more electron-rich than the pyrimidine (B1678525) moiety, making it the preferred site for electrophilic aromatic substitution. Theoretical calculations and experimental results indicate that electrophilic attack, such as nitration and halogenation, preferentially occurs at the C3 position. However, the regioselectivity can be strongly dependent on the reaction conditions. For example, nitration with mixed nitric and sulfuric acids yields the 3-nitro derivative, whereas using nitric acid in acetic anhydride (B1165640) can lead to the 6-nitro compound. Bromination typically yields the 3-bromo and subsequently the 3,6-dibromo derivatives.
| Reaction | Reagent | Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | 3 |
| Nitration | HNO₃ / Ac₂O | 6 |
| Bromination | Br₂ | 3 (initially), then 6 |
| Iodination | ICl | 3 |
| Formylation | Vilsmeier-Haack | 3 |
Nucleophilic Reactivity: The pyrimidine ring is more electron-deficient and is therefore the primary site for nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. The C5 and C7 positions are the most electrophilic sites of the fused ring system. Halogen atoms at the C7 position are known to be particularly reactive and can be readily displaced by various nucleophiles, including amines (e.g., morpholine) and alkoxides. This reactivity is crucial for the functionalization of the pyrimidine ring in the synthesis of biologically active molecules.
Tautomerism and its Influence on Reactivity
Tautomerism is a significant consideration in the chemistry of N-heterocycles, including the pyrazolo[1,5-a]pyrimidine system. Although the fully aromatic form is generally the most stable, the presence of substituents can favor different tautomeric forms. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been shown to exist in at least three plausible tautomeric forms, and the dominant tautomer can be influenced by the physical state (solid vs. solution) and solvent.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone , both ¹H and ¹³C NMR would be utilized.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the heterocyclic core.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in This compound , including the carbonyl carbon of the acetyl group and the carbons of the fused ring system, would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H-2 | 8.5 - 8.7 | - |
| H-5 | 9.0 - 9.2 | - |
| H-6 | 7.2 - 7.4 | - |
| H-7 | 8.8 - 9.0 | - |
| -CH₃ (acetyl) | 2.6 - 2.8 | 25 - 30 |
| C-2 | - | 145 - 150 |
| C-3 | - | 115 - 120 |
| C-3a | - | 150 - 155 |
| C-5 | - | 155 - 160 |
| C-6 | - | 110 - 115 |
| C-7 | - | 140 - 145 |
| C=O (acetyl) | - | 195 - 200 |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental formula (C₈H₇N₃O). The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments, such as the acetyl group, which would further support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations from the heterocyclic core.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N/C=C (Aromatic Rings) | 1450 - 1650 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of This compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. X-ray diffraction studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been crucial in understanding their structure-activity relationships.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula (C₈H₇N₃O). A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
| Element | Calculated Percentage for C₈H₇N₃O |
| Carbon (C) | 59.62% |
| Hydrogen (H) | 4.38% |
| Nitrogen (N) | 26.07% |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation of compounds and the assessment of their purity.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For This compound , a single spot on a TLC plate in an appropriate solvent system would suggest a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. A sharp, single peak in the HPLC chromatogram would provide a more definitive measure of the compound's purity. Different HPLC methods, such as reversed-phase or normal-phase, can be developed for the analysis of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. For the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds, DFT calculations provide fundamental information about their geometry, stability, and reactivity. Time-Dependent DFT (TD-DFT) extends these methods to study the excited states of molecules, allowing for the prediction and interpretation of electronic absorption spectra. sciencepg.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Representative Frontier Orbital Energies for a Pyrazolo[1,5-a]pyrimidine Analog
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | 3.25 researchgate.net |
Note: Specific HOMO/LUMO energy values for 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone are not detailed in the provided sources, but the table reflects typical values for the scaffold.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Conversely, regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack.
For heterocyclic systems like pyrazolo[3,4-d]pyrimidines, MEP analyses have been performed to understand their intermolecular interactions and binding mechanisms. nih.govresearchgate.net These studies help identify the parts of the molecule, such as hydrogen bond donors and acceptors, that are crucial for its biological activity. researchgate.net This information is directly applicable to understanding how this compound might interact with biological receptors.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govjohnshopkins.edu This method is extensively used to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level.
The pyrazolo[1,5-a]pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies have shown that derivatives can bind to the ATP-binding site of various kinases, including:
B-Raf Kinase: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, which is involved in cancer cell signaling. nih.gov
CDK2 and TRKA Kinases: The scaffold is present in dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are targets in cancer therapy. nih.gov
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors. biorxiv.org
Discoidin Domain Receptor 1 (DDR1): Certain derivatives have been discovered as selective and orally bioavailable DDR1 inhibitors, another target for anticancer drugs. nih.gov
Histone Lysine Demethylase 4D (KDM4D): Molecular docking was used to screen for and identify pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives as a new class of KDM4D inhibitors. nih.gov
Furthermore, docking simulations have been performed to evaluate the antimicrobial potential of pyrazolo[1,5-a]pyrimidines by studying their interactions with microbial enzymes like 14-alpha demethylase and DNA gyrase. nih.govjohnshopkins.edu These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 2: Examples of Protein Targets for Pyrazolo[1,5-a]pyrimidine Derivatives in Docking Studies
| Compound Class | Protein Target | Therapeutic Area |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | 14-alpha demethylase, DNA gyrase | Antimicrobial nih.govjohnshopkins.edu |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf Kinase | Oncology nih.gov |
Conformational Analysis and Tautomeric Preferences by Computational Methods
Molecules can exist in different spatial arrangements (conformations) and structural isomers that can interconvert (tautomers). The pyrazolo[1,5-a]pyrimidine ring system can exhibit different tautomeric forms, and computational methods are essential for determining the most stable form under various conditions. nih.gov
For example, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones have explored the three plausible tautomeric structures using computational analysis. nih.gov Similarly, investigations into chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one systems have used DFT calculations to analyze keto-enamine-enol-imine tautomerism, corroborating the results with NMR spectroscopy. mdpi.com Understanding the preferred tautomer is critical because different tautomers can have distinct biological activities and binding affinities to target receptors. Conformational analysis helps to identify the low-energy shapes of the molecule, which are most likely to be the biologically active conformations.
Reaction Pathway Simulations and Transition State Analysis
Theoretical and computational chemistry studies serve as powerful tools for elucidating the complex mechanisms of organic reactions. For the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of this compound, computational simulations can provide detailed insights into reaction pathways, the structures of transient intermediates, and the energy barriers associated with transition states. While specific computational studies detailing the reaction pathway for this compound are not extensively documented in publicly available literature, the general mechanisms of pyrazolo[1,5-a]pyrimidine formation have been proposed, and the principles of computational analysis can be applied to understand them.
The primary synthetic route to the pyrazolo[1,5-a]pyrimidine system involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-enaminone. rsc.orgnih.govmdpi.com This reaction is known to proceed through a series of steps that can be mapped using computational methods like Density Functional Theory (DFT).
The generally accepted mechanism involves two key stages:
Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack from one of the nitrogen atoms of the 3-aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This step leads to the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to form a more stable enamine or vinylogous amide intermediate.
Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves a second nucleophilic attack, this time from the remaining nitrogen atom of the pyrazole (B372694) ring onto the second carbonyl group. This intramolecular cyclization forms a bicyclic intermediate which, upon dehydration, yields the final aromatic pyrazolo[1,5-a]pyrimidine ring system.
A significant challenge in this synthesis is controlling the regioselectivity. The initial attack can occur from either the exocyclic amino group (NH2) or the endocyclic pyrazole nitrogen (NH), potentially leading to different isomers. kfas.org.kw Computational studies are ideally suited to address this question by calculating the activation energy barriers for both competing pathways. The pathway with the lower energy barrier is the kinetically favored route, thus predicting the major product. Factors influencing this selectivity include the nucleophilicity of the nitrogen atoms, steric hindrance from substituents on the pyrazole and dicarbonyl reactants, and the reaction conditions (e.g., acid or base catalysis). kfas.org.kwnih.gov
Transition state analysis using DFT allows for the precise mapping of the potential energy surface of the reaction. In this process, the geometric structures of reactants, intermediates, transition states, and products are optimized, and their corresponding energies are calculated. This data is used to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.
The table below outlines the typical data generated from a computational analysis of a reaction pathway, which would be applicable to the synthesis of the pyrazolo[1,5-a]pyrimidine core.
| Reaction Step | Species Type | Description | Typical Computational Data Obtained |
|---|---|---|---|
| Step 1: Nucleophilic Attack | Transition State 1 (TS1) | Represents the energy maximum for the initial bond formation between a pyrazole nitrogen and a carbonyl carbon. | Gibbs Free Energy of Activation (ΔG‡), Imaginary Frequency |
| - | Intermediate 1 | A tetrahedral or vinylogous amide intermediate formed after the initial attack and dehydration. | Optimized Geometry, Relative Gibbs Free Energy (ΔG) |
| Step 2: Cyclization | Transition State 2 (TS2) | The energy barrier for the intramolecular ring-closing step. | Gibbs Free Energy of Activation (ΔG‡), Imaginary Frequency |
| - | Intermediate 2 | A bicyclic, non-aromatic intermediate formed after cyclization. | Optimized Geometry, Relative Gibbs Free Energy (ΔG) |
| Step 3: Dehydration | Transition State 3 (TS3) | The energy barrier for the final elimination of a water molecule to yield the aromatic product. | Gibbs Free Energy of Activation (ΔG‡), Imaginary Frequency |
| - | Product | The final, stable pyrazolo[1,5-a]pyrimidine structure. | Optimized Geometry, Relative Gibbs Free Energy (ΔG) |
Structure Activity Relationship Sar and Ligand Design Principles
General Principles of SAR for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution pattern around the fused ring system. The core scaffold itself often plays a critical role in binding to biological targets. For instance, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine nucleus is essential for forming a hydrogen bond with the hinge region residue Met592, which is a key interaction for binding affinity. mdpi.com Similarly, this scaffold is a feature of several approved drugs for NTRK fusion cancers. mdpi.comnih.gov
Systematic optimization and SAR studies have revealed key insights:
Core Scaffold: The rigid, planar pyrazolo[1,5-a]pyrimidine framework is highly suitable for chemical modifications at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation to fit specific biological targets. nih.gov
Position 3: Modifications at this position can significantly influence inhibitory potency. For TrkA kinase inhibitors, the introduction of groups like pyrazole-3-carbonitrile or a triazole was found to be critical for high activity. mdpi.com The presence of an amide bond of picolinamide (B142947) at this position also markedly enhanced activity. mdpi.com
Position 5: This position is frequently targeted for modification. For Pim-1 kinase inhibitors, the substituent at the 5-position was found to be more critical for potency than the one at the 3-position. nih.gov For phosphodiesterase-4 (PDE4) inhibitors, electron-withdrawing groups at position 5 can improve metabolic stability and potency. nih.gov
Positions 6 and 7: For cyclooxygenase-2 (COX-2) inhibitors, disubstitution at the 6 and 7 positions of the pyrimidine (B1678525) ring was shown to provide the best activity. drugbank.com The reactivity of the chlorine atom at position 7 makes it a key site for introducing further modifications. mdpi.com
The following table summarizes the general impact of substitutions at different positions on the pyrazolo[1,5-a]pyrimidine core based on various studies.
| Position | General Impact of Substitution | Example Target/Activity |
| 1 (N) | Forms crucial hydrogen bonds with hinge regions of kinases. | Trk Kinases mdpi.com |
| 3 | Can significantly influence inhibitory potency; accepts various heterocyclic moieties. | TrkA Kinase, Pim-1 Kinase mdpi.comnih.gov |
| 5 | Often critical for potency and can modulate metabolic stability. | Pim-1 Kinase, PDE4, PI3Kδ nih.govnih.govmdpi.com |
| 6, 7 | Disubstitution can be optimal for activity; position 7 is a reactive site for functionalization. | COX-2, PI3Kδ drugbank.commdpi.com |
Influence of Substituent Effects on Biological Target Engagement
The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a pivotal role in modulating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
For instance, in the development of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the N4 or O7 position led to a complete loss of activity, suggesting that the hydrogen bond donor capability and the specific tautomeric form are essential for target engagement. nih.gov
In the context of PDE4 inhibitors, SAR studies demonstrated that EWGs, such as halogens (e.g., chlorine or fluorine), at position 5 enhance the electron-deficient nature of the pyrazole (B372694) ring. nih.gov This modification leads to better interaction with the enzyme's active site and contributes to increased metabolic stability and improved potency. nih.gov Conversely, EDGs like a methoxy (B1213986) group may enhance binding interactions with other specific enzymes. nih.gov
For PI3Kδ inhibitors, indole (B1671886) derivatives at the C(5) position were found to be particularly effective. The indole's NH group can form an additional hydrogen bond with Asp-787 in the affinity pocket of the kinase, which enhances selectivity for the δ isoform over other PI3K isoforms. mdpi.com The electronic properties of substituents on the aromatic amines used for substitution at the C7 position also dictate the reaction conditions required for synthesis. nih.gov
Beyond electronic effects, the size, shape, and conformational flexibility of substituents are critical determinants of biological activity.
Steric Hindrance: The optimization of substituents at the 5-position of Trk inhibitors by introducing a 2,5-difluorophenyl-substituted pyrrolidine (B122466) was shown to optimize the molecule's orientation to minimize steric hindrance, thus increasing inhibitory activity. mdpi.com
Linker Length: In the design of Pim-1 inhibitors, the length of the linker connecting a substituent to the core was found to be crucial. A compound with a shorter chain completely lost potency, indicating that a specific length is required to maintain key hydrogen bonding interactions within the target's active site. nih.gov
Bulky Groups: The introduction of bulky groups can significantly impact activity. For PDE4 inhibitors, incorporating bulky substituents at position 3 played a critical role in enhancing binding affinity. nih.gov
Conformational Rigidity: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Trk inhibitors. mdpi.comnih.gov The conformational rigidity of the macrocyclic structure can improve binding affinity and selectivity by pre-organizing the molecule for optimal interaction with the target receptor. nih.gov
The table below illustrates how different substituents affect the activity of pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase, highlighting the importance of the 5-position.
| Compound | 5-Position Substituent | 3-Position Substituent | Pim-1 Inhibition (IC₅₀) |
| 1 | (1-methylpiperidin-4-yl)methanamine | 4-fluorophenyl | 45 nM nih.gov |
| 7 | trans-1,4-diaminocyclohexane | 4-fluorophenyl | Potent Inhibition nih.gov |
| 9-11 | Hydroxyl-containing groups | 4-fluorophenyl | Potent Inhibition nih.gov |
| 15a | Shorter chain analog of 14a | 4-fluorophenyl | Inactive nih.gov |
Theoretical Basis for Pharmacophore Development
A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrimidine derivatives, identifying these key features is a cornerstone of rational drug design. nih.govnih.gov
The core pyrazolo[1,5-a]pyrimidine scaffold itself is a key pharmacophoric element, often acting as a bioisostere for the purine (B94841) ring system found in endogenous ligands like ATP. ekb.eg This allows these compounds to act as ATP-competitive inhibitors of protein kinases. nih.gov
Key features commonly identified in pharmacophore models for pyrazolo[1,5-a]pyrimidine-based inhibitors include:
Hydrogen Bond Acceptors: The nitrogen atoms within the fused ring system (notably N1) frequently serve as hydrogen bond acceptors, interacting with hinge region amino acids in kinases. mdpi.com
Hydrogen Bond Donors: Substituents with amine or hydroxyl groups are often incorporated to provide hydrogen bond donor capabilities, which can be crucial for anchoring the ligand in the binding pocket. nih.govnih.gov
Halogen Bonding: The incorporation of halogens like fluorine can enhance interactions with specific residues, such as Asn655 in Trk kinases, contributing to increased binding affinity. mdpi.com
Quantitative structure-activity relationship (QSAR) studies further refine these models by correlating physicochemical properties and structural descriptors with biological activity, guiding the selection of optimal substituents.
Rational Design Strategies for Modulating Molecular Interactions
Rational design strategies leverage structural information about the target and SAR data to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. ekb.eg
One common strategy involves retaining the core scaffold of a known active compound while modifying its substituents. For example, in designing novel CDK2 inhibitors, the pyrazolopyrimidine scaffold of the known inhibitor roscovitine (B1683857) was retained. ekb.eg A free amino group was incorporated to bind to the essential amino acid Leu83, and the benzyl (B1604629) group of roscovitine was isosterically replaced with a para-fluorophenyl group to maintain hydrophobic interactions. ekb.eg
Structure-based design, which utilizes molecular docking simulations, is another powerful approach. Docking studies help visualize how synthesized compounds bind to the active site of a target protein, such as CDK2 or TRKA kinases, and reveal binding modes similar to those of known inhibitors. mdpi.com This information allows for the rational introduction of modifications to enhance key interactions. For instance, docking of a PI3Kδ inhibitor showed that an oxygen atom in a morpholine (B109124) ring could form a hydrogen bond with Val-828 in the enzyme's hinge region, guiding further optimization. mdpi.com
The development of dual inhibitors, which target multiple kinases simultaneously, represents a promising strategy to overcome drug resistance in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent dual inhibitors of CDK2 and TRKA, demonstrating the versatility of this scaffold in creating multi-targeted agents. nih.govmdpi.com
Exploration of Chemical Applications Excluding Clinical Human Trials
Role as a Privileged Scaffold in Ligand Design and Discovery Research
The pyrazolo[1,5-a]pyrimidine (B1248293) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbiorxiv.org This designation is due to its ability to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets. nih.govmdpi.com The rigid, fused bicyclic system of the pyrazolo[1,5-a]pyrimidine structure is amenable to chemical modifications at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and spatial arrangement of functional groups. nih.gov This adaptability enables the creation of diverse chemical libraries for screening against various enzymes and receptors. nih.gov Modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, and the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to be particularly important for modulating the biological activity of these compounds. nih.gov
Investigation of Enzyme and Receptor Modulatory Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated for their ability to modulate the activity of various enzymes and receptors, particularly protein kinases and the Aryl Hydrocarbon Receptor (AHR).
Protein Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of protein kinase inhibitors for cancer therapy. nih.govrsc.orgscite.ai Its structure can mimic the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov This has led to the development of inhibitors for a variety of kinases, including:
PI3Kδ: A new library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core showed IC50 values in the low nanomolar range with high selectivity for the PI3Kδ isoform. nih.gov
CDK2 and TRKA: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), showing potent anticancer activity. nih.gov
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly selective and potent inhibitors of CK2. biorxiv.org
Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine compounds have been shown to strongly inhibit Pim-1 and Flt-3 kinases. researchgate.net
TTK Inhibitors: A scaffold hopping exercise led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent Threonine Tyrosine Kinase (TTK) inhibitors. nih.gov
AHR Antagonism: The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising starting point for the development of Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.orgnih.gov High-throughput virtual screening followed by experimental verification identified a pyrazolo[1,5-a]pyrimidine-based AHR antagonist with an IC50 of 650 nM, which was further optimized to achieve a low nanomolar potency (IC50 = 31 nM). rsc.orgnih.gov
Molecular docking and X-ray crystallography studies have provided insights into how pyrazolo[1,5-a]pyrimidine derivatives interact with their biological targets. For instance, in the case of PI3Kδ inhibitors, hydrogen bonding between a morpholine (B109124) substituent and the Val-828 residue in the hinge region of the kinase is crucial for binding. nih.govmdpi.com Additionally, an indole (B1671886) substituent at the C(5) position can form a hydrogen bond with Asp-787. nih.gov For CDK2 inhibitors, docking simulations show that pyrazolo[1,5-a]pyrimidine derivatives fit well within the ATP binding cleft, with the heterocyclic core overlapping with the adenine group of ATP. rsc.org The N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming a hinge interaction with the Met592 residue in TRKA. mdpi.com
The design of selective modulators based on the pyrazolo[1,5-a]pyrimidine scaffold is a key area of research. Structure-activity relationship (SAR) studies are crucial in this process, highlighting how different substituents at various positions on the bicyclic core influence potency and selectivity. rsc.org For example, in the development of PI3Kδ inhibitors, introducing different cyclic amines was explored to enhance selectivity. nih.gov The addition of a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine core improved the selectivity of TRKA inhibitors by reducing off-target effects. mdpi.com
Applications in Materials Science and Photophysical Research
The pyrazolo[1,5-a]pyrimidine scaffold is not only valuable in medicinal chemistry but also shows promise in materials science, particularly in the development of fluorescent materials.
A family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. rsc.org These compounds exhibit tunable photophysical properties, with molar absorption coefficients ranging from 3,320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields from 0.01 to 0.97. rsc.org The introduction of electron-donating groups at position 7 of the fused ring enhances both absorption and emission. rsc.org The synthetic methodology for these fluorophores is noted to be simpler and greener compared to other common fluorophores like BODIPYs. rsc.org
While specific studies on the supramolecular interactions of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone were not found, the nature of the pyrazolo[1,5-a]pyrimidine scaffold, with its aromatic system and nitrogen heteroatoms, suggests potential for various non-covalent interactions. These could include hydrogen bonding, π-π stacking, and metal coordination, which are fundamental to the construction of supramolecular assemblies. The stability of pyrazolo[1,5-a]pyrimidine-based probes has been studied under different pH conditions, indicating that their fluorescence is sensitive to the chemical environment. rsc.org
Utility as Synthons and Intermediates in Complex Organic Synthesis
This compound and its related carbonyl analogues serve as versatile synthons and pivotal intermediates in the construction of more complex molecular architectures. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govrsc.orgmdpi.com The functionalization of this core, especially at the 3-position, is crucial for modulating biological activity and tuning pharmacokinetic properties. The acetyl group at this position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.
The synthetic utility of the 3-acetyl-pyrazolo[1,5-a]pyrimidine scaffold can be broadly categorized into two main strategies: modification of the acetyl group to introduce diverse substituents and its use as a building block for the construction of new fused heterocyclic systems.
Detailed Research Findings
Research has demonstrated the importance of the pyrazolo[1,5-a]pyrimidine nucleus in creating targeted therapies. nih.govmdpi.com The synthesis of derivatives often involves the initial construction of the core ring system, followed by functionalization. nih.gov One key strategy involves the introduction of a carbonyl group, such as an acetyl or formyl group, which then acts as a key intermediate for further elaboration.
For instance, a common synthetic route involves the oxidation of a precursor alcohol to form the corresponding ketone on the pyrazolo[1,5-a]pyrimidine core. This ketone then serves as a crucial intermediate for diversification. A prominent application is its use in reductive amination reactions. This reaction allows for the introduction of a wide array of amine-containing side chains, a critical step in building libraries of potential drug candidates for structure-activity relationship (SAR) studies. nih.gov This approach has been successfully employed in the synthesis of selective PI3Kδ inhibitors, where various piperidine (B6355638) and piperazine (B1678402) moieties were attached to the core structure via a ketone intermediate. nih.gov
Furthermore, the carbonyl group at the 3-position is not the only reactive site. The pyrazolo[1,5-a]pyrimidine ring itself can be built using precursors that contain an acetyl group. For example, derivatives of 1,3-diketones can react with 5-aminopyrazoles in condensation reactions to form the fused pyrimidine ring. nih.govsctunisie.org This highlights the foundational role of the keto-functionality in the initial construction of the core scaffold itself.
Another important transformation is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (a close relative of the acetyl group) at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov This aldehyde can then undergo further reactions, expanding the synthetic possibilities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been used at the 3-position to introduce new carbon-carbon bonds, further demonstrating the versatility of this position for building molecular complexity. rsc.orgnih.govresearchgate.net
The following table summarizes key transformations where 3-carbonyl pyrazolo[1,5-a]pyrimidine intermediates are utilized to synthesize more complex molecules.
| Intermediate Synthon | Reaction Type | Reagents & Conditions | Resulting Complex Structure | Application/Significance |
|---|---|---|---|---|
| 2-Substituted-5-(indol-4-yl)-7-morpholinopyrazolo[1,5-a]pyrimidine-3-carbaldehyde precursor (ketone) | Reductive Amination | Amine, sodium triacetoxyborohydride, DCM, RT | Diverse N-substituted aminomethyl-pyrazolo[1,5-a]pyrimidines | Synthesis of a library of selective PI3Kδ inhibitors for SAR studies. nih.gov |
| 5-Aminopyrazole | Condensation/Cyclization | β-Dicarbonyl compounds (e.g., acetylacetone), acidic or basic conditions | Substituted Pyrazolo[1,5-a]pyrimidines | Fundamental method for constructing the core pyrazolo[1,5-a]pyrimidine scaffold. nih.gov |
| 7-Aryl-pyrazolo[1,5-a]pyrimidine | Vilsmeier-Haack Formylation | POCl3, DMF | 7-Aryl-3-formylpyrazolo[1,5-a]pyrimidine | Introduction of a reactive formyl group for further derivatization. nih.gov |
| 3-Halogenated-pyrazolo[1,5-a]pyrimidine | Suzuki Coupling | Vinylboronic acid pinacol (B44631) ester, Pd catalyst | 3-Vinyl-pyrazolo[1,5-a]pyrimidine | Creates a vinyl group that can be further functionalized (e.g., via oxidation to a diol). nih.gov |
These examples underscore the strategic importance of this compound and related carbonyl compounds as synthons. They provide a reliable and versatile entry point for the synthesis of complex, highly functionalized molecules with significant potential in medicinal chemistry and materials science. nih.gov The ability to readily modify the core structure through reactions at the 3-position is a key advantage in the development of new therapeutic agents. nih.govmdpi.com
Future Directions and Research Challenges in 1 Pyrazolo 1,5 a Pyrimidin 3 Yl Ethanone Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines, the core of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone, has traditionally relied on the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org While effective, these methods often face challenges related to yield, reaction conditions, and environmental impact. Future research is increasingly directed towards developing more sophisticated, efficient, and sustainable synthetic strategies.
Key areas for development include:
Microwave-Assisted Synthesis : This technique significantly accelerates reaction times and often improves yields compared to conventional heating methods. nih.gov It has been shown to be a highly efficient method for synthesizing complex heterocycles, including pyrazolo[1,5-a]pyrimidines, by enhancing the reactivity of starting materials and facilitating rapid cyclization. nih.gov
Multi-Component Reactions (MCRs) : Three-component reactions are being explored to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold in a single step from simple precursors, which enhances atom economy and reduces waste. nih.gov
Palladium-Catalyzed Cross-Coupling : Techniques like Suzuki and Buchwald-Hartwig coupling reactions are instrumental for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov These methods allow for the introduction of a wide array of substituents, which is crucial for tuning the molecule's properties for specific applications, such as developing selective kinase inhibitors. nih.govnih.gov
Green Chemistry Approaches : There is a growing emphasis on using environmentally benign solvents like water or employing catalyst-free conditions to reduce the environmental footprint of synthetic processes. nih.govurl.edu One-pot cyclization methodologies are also being developed to minimize intermediate purification steps and solvent usage. nih.gov
| Synthetic Strategy | Key Advantages | Representative Reaction |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced regioselectivity. nih.gov | Cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles. nih.gov |
| One-Pot Cyclization | High efficiency, reduced waste, suitable for large-scale synthesis. nih.gov | Reaction of amino pyrazoles, enaminones, and sodium halides. nih.gov |
| Palladium-Catalyzed Coupling | High versatility for introducing diverse functional groups. nih.govnih.gov | Suzuki coupling of chloro-pyrazolo[1,5-a]pyrimidines with boronic acids. nih.gov |
| Three-Component Reactions | High atom economy, operational simplicity, structural diversity. nih.gov | Condensation of 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds. |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming indispensable for accelerating research in pyrazolo[1,5-a]pyrimidine chemistry. In silico methods provide profound insights into molecular properties and interactions, guiding experimental design and saving significant resources.
Future research will likely see a deeper integration of:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) : These computational tools are crucial for understanding the electronic structure and predicting the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. nbinno.comrsc.orgrsc.org They help rationalize experimental observations, such as how different substituents affect absorption and emission spectra, which is vital for designing novel fluorophores and materials for organic light-emitting devices (OLEDs). nbinno.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies help to build models that correlate the chemical structure of pyrazolo[1,5-a]pyrimidine derivatives with their biological activity. rsc.org These models can predict the potency of new compounds and guide the synthesis of more effective molecules, for instance, in the development of kinase inhibitors. rsc.org
Molecular Docking and Molecular Dynamics (MD) Simulations : These techniques are used to predict and analyze the binding modes of pyrazolo[1,5-a]pyrimidine-based inhibitors within the active sites of biological targets like protein kinases. rsc.orgnih.gov Understanding these interactions at an atomic level is key to designing more potent and selective drugs. rsc.org
| Computational Method | Application in Pyrazolo[1,5-a]pyrimidine Research | Key Insights |
| DFT/TD-DFT | Predicting photophysical properties (absorption/emission). nbinno.comrsc.org | Understanding structure-property relationships for designing fluorescent probes. rsc.org |
| 3D-QSAR | Correlating molecular structure with biological activity. rsc.org | Identifying key structural features for enhancing inhibitory potency. rsc.org |
| Molecular Docking | Predicting binding modes of ligands to protein targets. rsc.orgnih.gov | Elucidating interactions with key amino acid residues in enzyme active sites. rsc.org |
| MD Simulations | Analyzing the stability and dynamics of ligand-protein complexes. rsc.org | Confirming binding conformations and stability of inhibitors. rsc.org |
Unraveling Complex Reaction Mechanisms and Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, controlling product selectivity, and discovering new transformations. For pyrazolo[1,5-a]pyrimidines, the classical synthesis involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile. url.eduresearchgate.net However, the precise pathway, especially concerning regioselectivity when using unsymmetrical dielectrophiles, remains an area of active investigation. nih.govurl.edu
Future challenges and research directions include:
Regioselectivity Studies : Investigating how factors like the nature of substituents, catalysts (e.g., Lewis acids), and reaction conditions (e.g., microwave irradiation) influence which regioisomer is formed. nih.gov For example, microwave conditions have been shown to favor the formation of 7-amino isomers in certain reactions where 5-amino isomers might otherwise be expected. nih.gov
Mechanistic Elucidation using Advanced Spectroscopy : Employing in-situ spectroscopic techniques to identify and characterize reaction intermediates, which can provide direct evidence for proposed mechanistic pathways.
Computational Mechanistic Studies : Using DFT calculations to map potential energy surfaces for different reaction pathways, determine transition state structures, and rationalize experimentally observed product distributions. This approach can clarify the role of catalysts and predict the outcome of new reaction variations.
Expanding the Scope of Chemical Applications Beyond Traditional Domains
While the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry for developing protein kinase inhibitors and anticancer agents, its unique electronic and photophysical properties open doors to applications in other advanced fields. nih.govmdpi.commdpi.com
Future research is expected to explore and expand upon its use in:
Materials Science : The tunable fluorescence, high quantum yields, and excellent photostability of certain pyrazolo[1,5-a]pyrimidine derivatives make them strong candidates for use as organic light-emitting diodes (OLEDs), chemosensors, and fluorescent probes for biological imaging. nbinno.comrsc.org Strategic placement of electron-donating or electron-withdrawing groups can fine-tune their emission wavelengths across the visible spectrum. nbinno.comrsc.org
Agrochemicals : The structural similarity of pyrazolo[1,5-a]pyrimidines to purine (B94841) nucleobases suggests potential applications in agriculture as herbicides or fungicides, an area that remains relatively underexplored.
Macrocyclic Chemistry : The rigid pyrazolo[1,5-a]pyrimidine core can be incorporated into macrocyclic structures to create compounds with unique host-guest binding properties or to develop highly potent and selective kinase inhibitors that can overcome drug resistance. nih.govresearchgate.net
The continued exploration of these research avenues will undoubtedly lead to new discoveries, enhancing the versatility and utility of this compound and its parent scaffold in both established and emerging scientific disciplines.
Q & A
Q. Advanced Research Focus
- Scaffold rigidity : Ethynylbenzamide linkers reduce conformational flexibility, enhancing DDR1 affinity (Kd = 0.6 nM) .
- Hydrophobic pockets : Diethylacetamide groups occupy DDR1-specific cavities, avoiding DDR2 steric clashes.
- In silico docking : Molecular dynamics simulations predict binding modes and guide substitutions .
What methodologies translate in vitro findings to in vivo tumor models?
Q. Advanced Research Focus
- Radiolabeling : Synthesize ¹⁸F-6b (specific activity >100 GBq/µmol) for PET imaging in glioma models .
- Pharmacokinetics : Measure oral bioavailability (>50%) and brain-to-plasma ratios in rodents .
- Toxicity : Monitor liver enzymes and body weight changes during 28-day dosing .
How can hybrid heterocyclic systems enhance bioactivity?
Advanced Research Focus
Hybridization with coumarins or thiadiazoles improves antiproliferative activity:
- Coumarin-pyrazolopyrimidines : Exhibit dual inhibition of topoisomerase and kinases .
- Thiadiazole hybrids : Disrupt microtubule assembly (IC₅₀ = 3.50 µM for 23g ) .
What strategies develop pyrazolo[1,5-a]pyrimidines as PET imaging probes?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
